molecular formula C20H20N2O2 B14347551 Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis- CAS No. 90884-17-6

Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-

Cat. No.: B14347551
CAS No.: 90884-17-6
M. Wt: 320.4 g/mol
InChI Key: HGBSHORRPLIYFU-UHFFFAOYSA-N
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Description

Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- is a complex organic compound that contains 44 atoms: 20 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes aromatic rings and secondary amine groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- typically involves the reaction of phenol with a phenylenebis(iminomethylene) compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of aromatic rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitrophenol derivatives, while halogenation can yield halogenated phenols.

Scientific Research Applications

Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and secondary amine groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- can be compared with similar compounds such as:

The uniqueness of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- lies in its specific arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

90884-17-6

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylamino]anilino]methyl]phenol

InChI

InChI=1S/C20H20N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-12,21-24H,13-14H2

InChI Key

HGBSHORRPLIYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2NCC3=CC=CC=C3O)O

Origin of Product

United States

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